molecular formula C18H22ClNO3 B1487326 (2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride CAS No. 2202948-97-6

(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride

Cat. No. B1487326
M. Wt: 335.8 g/mol
InChI Key: VKWQNUHWCLWCIG-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,4-Benzodioxin . It has been studied for its antibacterial properties, particularly against B. subtilis and E. coli . The molecule was found to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .


Synthesis Analysis

The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,4-Benzodioxin ring system . The InChI code for this compound is 1S/C10H13NO2.ClH/c11-4-3-8-1-2-9-10 (7-8)13-6-5-12-9;/h1-2,7H,3-6,11H2;1H .


Chemical Reactions Analysis

The compound has been studied for its antibacterial properties . It has shown significant inhibition of bacterial biofilm growth . Additionally, the compound exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 136.1479 . It is also known by other names such as 1,4-Benzodioxan; Benzene, 1,2- [1,2-ethanediylbis (oxy)]-; Ethylene o-phenylene dioxide; Pyrocatechol ethylene ether; 1,2- (Ethylenedioxy)benzene; 1,4-Benzodioxane; 1,4-Dioxatetralin .

properties

IUPAC Name

2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3.ClH/c19-9-10-20-16-4-2-1-3-15(16)7-5-14-6-8-17-18(13-14)22-12-11-21-17;/h1-4,6,8,13H,5,7,9-12,19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWQNUHWCLWCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCC3=CC=CC=C3OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride
Reactant of Route 2
(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride
Reactant of Route 3
(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride
Reactant of Route 4
(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride
Reactant of Route 6
(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride

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